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molecular formula C12H16ClO4P B8711688 4-[(Diethoxyphosphoryl)-methyl]benzoyl chloride CAS No. 118578-91-9

4-[(Diethoxyphosphoryl)-methyl]benzoyl chloride

Cat. No. B8711688
M. Wt: 290.68 g/mol
InChI Key: HQXNAOPPIPWBRE-UHFFFAOYSA-N
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Patent
US05618801

Procedure details

2-Amino-5-bromobenzonitrile (3.94 g, 20 millimoles), triethylamine (2.22 g, 22 millimoles) and 4-dimethylamino- pyridine (0.49 g, 4 millimoles) were dissolved in 40 ml of dry dichloromethane, to which was slowly added dropwise a solution of 4-diethoxyphosphinoylmethylbenzoyl chloride (5.81 g, 20 millimoles) in 40 ml dry dichloromethane while cooling the system with ice and stirring it. After stirring the resulting mixture at ambient temperature for 10 hours, the reaction mixture was mixed with 50 ml of water and extracted with chloroform. The chloroform layer was dried on anhydrous sodium sulfate and the solvent was removed by evaporation under reduced pressure. Purification of the residue by a silica gel column chromato-graphy using 1:2 mixture of chloroform and ethyl acetate as an eluent, followed by recrystallization from benzene-n-hexane mixture, gave 2.94 g of 4-diethoxyphosphinoylmethyl-N-(4-bromo-2-cyanophenyl)benzamide as a colorless crystalline product melting at 165°-166° C. (after recrystallization from benzene-n-hexane).
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[C:4]#[N:5].C(N(CC)CC)C.[CH2:18]([O:20][P:21]([CH2:26][C:27]1[CH:35]=[CH:34][C:30]([C:31](Cl)=[O:32])=[CH:29][CH:28]=1)([O:23][CH2:24][CH3:25])=[O:22])[CH3:19].O>CN(C)C1C=CN=CC=1.ClCCl>[CH2:24]([O:23][P:21]([CH2:26][C:27]1[CH:28]=[CH:29][C:30]([C:31]([NH:1][C:2]2[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=2[C:4]#[N:5])=[O:32])=[CH:34][CH:35]=1)([O:20][CH2:18][CH3:19])=[O:22])[CH3:25]

Inputs

Step One
Name
Quantity
3.94 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)Br
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.49 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.81 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the system with ice
STIRRING
Type
STIRRING
Details
After stirring the resulting mixture at ambient temperature for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried on anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by a silica gel column chromato-graphy
ADDITION
Type
ADDITION
Details
1:2 mixture of chloroform and ethyl acetate as an eluent
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from benzene-n-hexane mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)CC1=CC=C(C(=O)NC2=C(C=C(C=C2)Br)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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